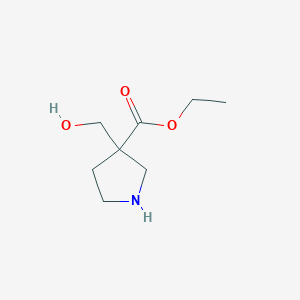
Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities and structural properties . The compound is characterized by the presence of an ethyl ester group, a hydroxymethyl group, and a pyrrolidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of the ethyl ester derivative . Another approach involves the reduction of the corresponding pyrrolidine-3-carboxylic acid using a reducing agent like sodium borohydride, followed by esterification with ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation of the hydroxymethyl group can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of the corresponding carboxylic acid . Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol . . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of various heterocyclic compounds and natural product analogs . In biology, it is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules . Additionally, in the industry, it is used in the synthesis of agrochemicals, fragrances, and other specialty chemicals .
Mechanism of Action
The mechanism of action of Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their catalytic activity . It can also interact with receptors, modulating their signaling pathways and affecting cellular responses . The exact molecular targets and pathways involved depend on the specific biological context and the structural features of the compound.
Comparison with Similar Compounds
Ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate can be compared with other similar compounds, such as Ethyl 2-oxopyrrolidine-3-carboxylate and Ethyl ®-pyrrolidine-3-carboxylate hydrochloride . These compounds share the pyrrolidine ring structure but differ in their functional groups and stereochemistry. The presence of the hydroxymethyl group in this compound makes it unique and influences its reactivity and biological activity. The comparison highlights the importance of specific functional groups in determining the properties and applications of pyrrolidine derivatives.
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
ethyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-2-12-7(11)8(6-10)3-4-9-5-8/h9-10H,2-6H2,1H3 |
InChI Key |
ARHKXLMCYWZTBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCNC1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















